1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone
Overview
Description
1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in pharmaceutical and chemical research. The structure of this compound consists of an imidazo[1,2-a]pyridine ring fused with a methyl group at the 2-position and an ethanone group at the 5-position.
Mechanism of Action
Target of Action
1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives have been used in various biological applications, indicating their interaction with multiple targets .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity , suggesting that they may interact with and influence various biochemical pathways.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity , suggesting that they may have various molecular and cellular effects.
Preparation Methods
The synthesis of 1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with ethanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone undergoes various chemical reactions, including:
Scientific Research Applications
1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
2-Methylimidazo[1,2-a]pyridine: Lacks the ethanone group but shares similar biological activities.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Contains a bromine atom at the 3-position, which can enhance its antimicrobial properties.
2-Methylimidazo[1,2-a]pyridin-5-amine: Contains an amine group at the 5-position, which can alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2-methylimidazo[1,2-a]pyridin-5-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-6-12-9(8(2)13)4-3-5-10(12)11-7/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBCHDMNLVQFEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC=C2C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248622 | |
Record name | 1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501248622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1042981-21-4 | |
Record name | 1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1042981-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501248622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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